molecular formula C16H24N4O3 B5397193 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No. B5397193
M. Wt: 320.39 g/mol
InChI Key: CLVLLBQEQLEEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, also known as SPI-1005, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and modulate immune cell function. 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one also targets the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neurodegeneration in preclinical models of disease. 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been shown to improve cognitive function and reduce neuronal damage in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is its broad range of therapeutic applications. It has been shown to be effective in multiple preclinical models of disease, making it a promising candidate for further clinical development. However, one of the limitations of 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one. One area of research is the evaluation of 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one in clinical trials for the treatment of neurological disorders such as multiple sclerosis, stroke, and traumatic brain injury. Another area of research is the development of more effective formulations of 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one that improve its solubility and bioavailability. Finally, the mechanism of action of 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is still not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.

Synthesis Methods

The synthesis of 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one involves the reaction of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid with 1,2-diaminoethane followed by reaction with 2-oxo-1,3-diazaspiro[4.5]decan-4-yl acetate. The final product is obtained through the addition of 1,2-ethanedithiol and sodium bicarbonate. The synthesis of 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been optimized to produce high yields and purity.

Scientific Research Applications

8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been evaluated in various preclinical models of disease, including multiple sclerosis, stroke, and traumatic brain injury. Clinical trials are currently underway to evaluate the safety and efficacy of 8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one in humans.

properties

IUPAC Name

9-[4-(2-methylimidazol-1-yl)butanoyl]-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-13-17-7-11-19(13)8-2-4-14(21)20-9-3-5-16(6-10-20)12-18-15(22)23-16/h7,11H,2-6,8-10,12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVLLBQEQLEEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCC(=O)N2CCCC3(CC2)CNC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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